B1574601 DCC-3014

DCC-3014

Cat. No. B1574601
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DCC-3014 is a potent and orally active inhibitor of the tyrosine kinase receptor colony stimulating factor 1 receptor (CSF1R;  CSF-1R;  C-FMS;  CD115;  M-CSFR), with potential antineoplastic, macrophage checkpoint-inhibitory and immunomodulating activities. Upon administration, DCC-3014 targets and binds to CSF1R expressed on monocytes, macrophages, and osteoclasts and inhibits the binding of the CSF1R ligands colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), to CSF1R. This prevents CSF1R activation and CSF1R-mediated signaling in these cells. This blocks the production of inflammatory mediators by macrophages and monocytes and reduces inflammation.

Scientific Research Applications

Scientific Research Applications of DCC-3014

Overview of DCC-3014

DCC-3014 is an orally administered kinase inhibitor specifically targeting the switch pocket of colony-stimulating factor 1 receptor (CSF1R). It exhibits significant selectivity against kinases homologous to CSF1R, such as KIT, and shows greater selectivity against other human kinases (Taylor et al., 2019).

Application in Cancer Research

In cancer research, DCC-3014 is being explored for its potential to modulate tumor-associated macrophages (TAMs), which are known to enable tumor cells to escape from immune surveillance. By inhibiting TAMs or other CSF1R signaling-dependent pro-tumor activities, DCC-3014 is designed to exhibit antitumor effects (Smith et al., 2016).

Phase 1 Study in Advanced Solid Tumors

A Phase 1 study of DCC-3014 was conducted to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors, including diffuse-type tenosynovial giant cell tumor. Preliminary results indicated that DCC-3014 was generally well-tolerated and showed expected pharmacodynamic changes (Taylor et al., 2019).

Potential in Combination Therapies

There is ongoing research into the potential of combining DCC-3014 with other oncology immune checkpoint inhibitors or chemotherapeutic agents. This approach is based on its ability to modulate the tumor microenvironment by targeting myeloid cells and repolarizing adaptive immune cells (Rosenbaum et al., 2021).

properties

Product Name

DCC-3014

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DCC-3014;  DCC 3014;  DCC3014; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.